molecular formula C17H17ClN2O5 B2725311 N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide CAS No. 301174-19-6

N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide

Cat. No.: B2725311
CAS No.: 301174-19-6
M. Wt: 364.78
InChI Key: HKVSISQEBLLWPK-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to the nitrogen atom of the benzamide structure, along with a 5-chloro and 2-nitro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position. This is followed by the reaction with 3,4-dimethoxyphenethylamine to form the final product. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate, dichloromethane, controlled temperatures.

Major Products Formed:

    Reduction: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying enzyme activity or as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

    5-Chloro-2-nitroaniline: A compound with similar substituents on the benzene ring but lacking the benzamide structure.

    N1-(3,4-dimethoxyphenethyl)benzamide: A related compound without the nitro and chloro substituents.

Uniqueness: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various research applications.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-24-15-6-3-11(9-16(15)25-2)7-8-19-17(21)13-10-12(18)4-5-14(13)20(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSISQEBLLWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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